Ethyl 4-Phosphanobenzoate
Description
Significance of Arylphosphorus Compounds in Modern Chemistry
Organophosphorus compounds, particularly those containing a phosphorus atom bonded to an aromatic ring (arylphosphines), are of paramount importance in numerous areas of chemistry. These compounds, especially trivalent P(III) phosphines, are fundamental building blocks in organic, main group, and organometallic chemistry. nih.gov Their utility stems from the ability of the phosphorus atom to act as a powerful ligand for transition metals.
Phosphine (B1218219) ligands are crucial in homogeneous catalysis, where they form stable complexes with metal centers, enhancing the reactivity and selectivity of catalytic processes. scbt.com By modifying the substituents on the phosphine, it is possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing catalytic performance for specific reactions like hydrogenation, hydroformylation, and cross-coupling. nih.govscbt.com The design and synthesis of chiral phosphine ligands have been particularly impactful in the field of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. tcichemicals.comnih.gov Beyond catalysis, arylphosphorus compounds are integral to the development of new materials for opto-electronic and theranostic applications. nih.gov
Table 1: Selected Applications of Arylphosphorus Compounds
| Field | Application | Example |
|---|---|---|
| Homogeneous Catalysis | Ligands for cross-coupling reactions (e.g., Suzuki, Heck) | Triphenylphosphine, X-Phos scbt.comorgsyn.org |
| Ligands for asymmetric hydrogenation | Chiral phosphine ligands (e.g., BINAP) nih.gov | |
| Materials Science | Components for opto-electronic materials (O-E) | Functionalized phosphines in poly(metalla-ynes) nih.gov |
| Precursors for theranostic materials | Phosphine-coordinated metal complexes nih.gov | |
| Organic Synthesis | Reagents for specific chemical transformations | Wittig reaction, Staudinger ligation scispace.com |
Overview of Benzoate (B1203000) Ester Chemistry in Academic Research
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. numberanalytics.com Ethyl benzoate, for instance, is formed from benzoic acid and ethanol (B145695). These compounds are widely studied in academic research and are important in various industrial applications.
The chemistry of benzoate esters is characterized by the reactivity of the ester functional group (-COO-). Key reactions include hydrolysis and reduction. numberanalytics.com Hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base and is fundamental to both synthetic pathways and degradation processes. numberanalytics.com Reduction of the ester group can lead to either primary alcohols, using strong reducing agents like lithium aluminum hydride (LiAlH₄), or aldehydes, using more selective reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. numberanalytics.com Furthermore, the aromatic ring of a benzoate ester can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule. numberanalytics.com
Table 2: Key Academic Reactions of Benzoate Esters
| Reaction Type | Reagents | Product(s) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Benzoic Acid + Alcohol |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH / KOH, Heat | Benzoate Salt + Alcohol |
| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O | Benzyl Alcohol + Primary Alcohol | | Reduction to Aldehyde | 1. DIBAL-H, -78 °C 2. H₂O | Benzaldehyde + Alcohol | | Electrophilic Aromatic Substitution | e.g., HNO₃, H₂SO₄ | Substituted Benzoate Ester |
Rationale for Investigating Ethyl 4-Phosphanobenzoate
The rationale for investigating a molecule like this compound stems from its identity as a bifunctional compound. It combines the potent ligating ability of an arylphosphine with the versatile reactivity of a benzoate ester. This combination offers several strategic advantages in chemical synthesis and materials science.
Tunable Ligand Properties: The ester group can electronically influence the phosphorus atom. By varying the alcohol part of the ester or its position on the aromatic ring, researchers can subtly modify the electron-donating or -withdrawing nature of the phosphine. This allows for the fine-tuning of a ligand's properties to optimize its performance in a catalytic cycle. uj.ac.za
Functional Handle for Immobilization: The ester group serves as a reactive handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, which can then be used to anchor the phosphine ligand to a solid support, a polymer, or a biological molecule. This is crucial for creating recyclable catalysts or targeted drug delivery systems.
Precursor for Complex Ligands: this compound can serve as a building block for more complex, multifunctional ligands. For example, research into bifunctional phosphine ligands has shown that a strategically placed functional group can participate directly in a catalytic reaction, enabling unique reactivity and selectivity that would otherwise be unattainable. nih.gov The ester group in this compound could be transformed into other functional groups to achieve similar cooperative effects.
The synthesis of arylphosphines containing ester groups has been a subject of research to probe the steric and electronic effects of aromatic systems for catalytic applications. uj.ac.za While direct research on this compound is not widely published, the synthesis of analogous compounds, such as 2-(diphenylphosphino)benzoic acid and its esters, highlights the interest in this class of molecules. semanticscholar.org The following table illustrates a plausible, though not specific, synthetic approach based on established methods for creating related compounds.
Table 3: Illustrative Synthesis Data for an Analogous Arylphosphine Ester This table presents data for the synthesis of methyl[bis(3,5-dibromophenyl)phosphino]benzoate, a related compound, to illustrate typical reaction outcomes. tugraz.at
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield |
|---|---|---|---|---|
| 2-Iodobenzoic acid methyl ester | Bis(3,5-dibromophenyl)phosphine oxide | Pd(OAc)₂, PPh₃, Et₃N | Methyl[bis(3,5-dibromophenyl)phosphino]benzoate oxide | 62% |
| Methyl[bis(3,5-dibromophenyl)phosphino]benzoate oxide | Trichlorosilane (B8805176) (HSiCl₃) | Benzene (B151609), Reflux | Methyl[bis(3,5-dibromophenyl)phosphino]benzoate | - |
Scope of Research and Interdisciplinary Relevance
The investigation of this compound and similar structures is inherently interdisciplinary. The scope of research encompasses several key areas:
Synthetic Chemistry: Developing efficient and scalable methods for the synthesis of functionalized arylphosphines remains a significant challenge. Research would focus on novel synthetic routes that tolerate the presence of multiple functional groups. nih.gov
Organometallic Chemistry: A primary area of study involves the coordination of this compound to various transition metals. This includes synthesizing and characterizing the resulting metal complexes to understand their structural, electronic, and reactive properties.
Catalysis: A major application is the use of these metal complexes as catalysts in organic reactions. Research would evaluate their efficiency, selectivity, and stability in processes such as cross-coupling, hydrogenation, and hydroformylation. uj.ac.za
Materials Science: The ability to use the ester as a handle for polymerization or surface attachment makes these compounds relevant for creating novel functional materials, such as polymer-supported catalysts or sensors. nih.gov
The interdisciplinary nature of this research connects fundamental organic and inorganic chemistry with applied fields like catalysis and materials science, driving innovation in the creation of complex molecules and advanced materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O5P/c1-2-14-9(10)7-3-5-8(6-4-7)15(11,12)13/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKRLSOPSXLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858312 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75378-49-3 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Phosphanobenzoate and Its Analogues
Strategies for Carbon-Phosphorus Bond Formation at the Aryl Position
The creation of the bond between the aromatic ring and the phosphorus atom is the cornerstone of synthesizing arylphosphines like Ethyl 4-Phosphanobenzoate. Methodologies for this transformation can be broadly categorized into direct phosphorylation of an existing aryl system or the synthesis of a phosphorylated precursor followed by functional group manipulation.
Direct phosphorylation often involves the cross-coupling of an aryl electrophile with a phosphorus nucleophile, a field largely dominated by transition-metal catalysis. Palladium-catalyzed reactions, in particular, are a cornerstone for C-P bond formation. nih.govresearchgate.net These reactions typically couple aryl halides (Ar-X) or triflates (Ar-OTf) with various phosphorus sources. nih.govorganic-chemistry.org
A common approach adaptable for this compound synthesis would involve the coupling of Ethyl 4-halobenzoate (e.g., Ethyl 4-bromobenzoate) with a phosphine (B1218219) source like diphenylphosphine (B32561) or phosphine gas. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-P(O) compounds, can also be employed, which would yield a phosphine oxide that requires a subsequent reduction step. nih.gov The development of efficient catalytic systems is a major area of research, aiming to create versatile and low-cost methods for C-P bond construction. nih.gov
Catalytic systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands to facilitate the reaction. organic-chemistry.org The choice of ligand is crucial for the efficiency of the catalytic cycle. Other transition metals, including nickel, copper, and cobalt, have also been explored for mediating C-P bond formation, offering potentially more cost-effective and sustainable alternatives to palladium. rsc.orgproquest.com
Table 1: Comparison of Metal-Catalyzed C-P Cross-Coupling Reactions
| Metal Catalyst | Typical Substrates | Phosphorus Source | Key Advantages |
|---|---|---|---|
| Palladium | Aryl Halides, Aryl Triflates organic-chemistry.org | Secondary Phosphines, H-P(O) Compounds nih.gov | High efficiency, broad substrate scope organic-chemistry.org |
| Copper | Aryl Halides rsc.org | Various P-nucleophiles | Lower cost than palladium rsc.org |
| Nickel | Arylboronic Acids, Phenyl Pivalates proquest.comorganic-chemistry.org | Secondary Phosphine Oxides, H-P(O) Compounds proquest.comorganic-chemistry.org | Couples different substrate types proquest.com |
Precursor Synthesis and Functional Group Interconversion Routes
An alternative to direct phosphorylation is to construct the molecule through a series of steps involving precursor synthesis and functional group interconversion (FGI). This strategy provides flexibility and can circumvent issues of functional group incompatibility.
One FGI route could begin with 4-aminobenzoic acid. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with a phosphorus reagent to install the C-P bond. The resulting 4-phosphanobenzoic acid would then be esterified in a final step. Another pathway involves starting with ethyl 4-nitrobenzoate (B1230335). orgsyn.org The nitro group can be reduced to an amine, which is then converted to the phosphine via a diazonium intermediate, or other transformations. orgsyn.orgorgsyn.org
A significant challenge in these multi-step syntheses is managing the reactivity of the phosphine group. Phosphines are easily oxidized to phosphine oxides. researchgate.net To address this, a common strategy is to protect the phosphorus center during synthesis. The phosphine can be intentionally oxidized to the more stable phosphine oxide, which is carried through several synthetic steps. In the final step, the phosphine oxide is reduced back to the trivalent phosphine using a reducing agent like trichlorosilane (B8805176) (SiHCl₃). researchgate.net Another protection strategy involves the formation of a phosphine-borane complex, which is stable to many reaction conditions and can be deprotected at the end of the synthesis. beilstein-journals.org
Esterification and Functional Group Compatibility Considerations
The synthesis of this compound requires careful consideration of the compatibility between the esterification reaction and the phosphine group, or vice-versa.
If the synthetic route concludes with esterification of 4-phosphanobenzoic acid, the conditions must be mild enough to avoid oxidation of the phosphine. Standard Fischer-Speier esterification, which uses strong acid catalysts and heat, could be problematic. iajpr.com Milder methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents at room temperature, might be more suitable. Alternatively, converting the carboxylic acid to an acid chloride followed by reaction with ethanol (B145695) at low temperature could also be effective, though this introduces additional steps.
Conversely, if the C-P bond is formed on a substrate already containing the ethyl ester, such as Ethyl 4-bromobenzoate, the reaction conditions for the coupling must not cleave the ester. Fortunately, many modern cross-coupling reactions demonstrate broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions, for example, are often compatible with esters, ketones, and amides. organic-chemistry.orgresearchgate.net The choice of base, solvent, and temperature becomes critical to ensure the preservation of the ester functionality.
Optimization of Reaction Conditions and Yields in Academic Synthesis
Maximizing the yield of this compound in a laboratory setting involves the systematic optimization of various reaction parameters. scielo.br For catalytic C-P bond forming reactions, key variables include the choice of metal precursor, the structure of the ligand, the type and amount of base, the solvent, and the reaction temperature and time.
For instance, in a palladium-catalyzed cross-coupling, researchers might screen a variety of phosphine ligands (e.g., dppf, dppp) to find one that promotes the highest yield. organic-chemistry.org The base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like DIPEA) is also crucial for the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. organic-chemistry.orgresearchgate.net Solvents are chosen based on their ability to dissolve the reactants and catalyst, as well as their boiling point.
The optimization process often involves running a series of small-scale reactions where one parameter is varied while others are kept constant. scielo.br The results can be tabulated to identify the optimal conditions that provide the best balance of product yield, reaction time, and cost-effectiveness.
Table 2: Illustrative Optimization of Reaction Temperature for C-P Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 24 | 45 |
| 2 | 80 | 18 | 72 |
| 3 | 100 | 12 | 85 |
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly influencing research in organophosphorus chemistry. researchgate.netresearchgate.net These principles aim to develop more environmentally benign and sustainable synthetic methods by, for example, using less hazardous materials, improving atom economy, and employing catalytic rather than stoichiometric reagents. rsc.orgrsc.org
For the synthesis of this compound, green approaches focus on replacing hazardous solvents with safer alternatives, developing reactions that can be run in water or under solvent-free conditions, and designing more efficient catalysts that can be used in lower amounts and recycled. rsc.orgrsc.org The use of microwave irradiation or ultrasound to accelerate reactions can also be a green alternative to conventional heating, often leading to shorter reaction times and higher yields. scirp.orgresearchgate.net
The development of advanced catalytic methods is at the forefront of green chemistry in organophosphorus synthesis. researchgate.net Research is focused on creating catalysts that are not only highly efficient but also based on more abundant and less toxic metals than palladium. proquest.com Catalysts based on copper, nickel, and iron are attractive alternatives. rsc.orgproquest.comorganic-chemistry.org
Furthermore, catalyst development aims to achieve high turnover numbers (TON) and turnover frequencies (TOF), meaning that a very small amount of catalyst can produce a large amount of product quickly. This reduces waste and the cost of the synthesis. The design of ligands for these catalysts is a key area of innovation, with the goal of creating more stable and active catalytic species. researchgate.net The ultimate goal is to develop catalytic systems that enable the synthesis of compounds like this compound under mild conditions (e.g., room temperature), with high selectivity, and with minimal waste generation. rsc.org
Non-Conventional Activation Techniques (e.g., Microwave, Ultrasound Irradiation)
The application of non-conventional energy sources like microwave (MW) irradiation and ultrasound has been shown to accelerate a variety of organic reactions, including the formation of carbon-phosphorus bonds. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netajrconline.orgnih.govksu.edu.saresearcher.lifenih.gov
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has become a valuable tool in organophosphorus chemistry. ajrconline.org The rapid and efficient heating provided by microwaves can significantly accelerate cross-coupling reactions, such as the Hirao reaction, which is used to form arylphosphonates and tertiary phosphine oxides. mdpi.com While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the principles can be applied to its synthesis, likely from ethyl 4-halobenzoate and a suitable phosphine source.
Research on analogous systems has demonstrated the effectiveness of this technique. For instance, the microwave-assisted synthesis of benzo[b]phosphole oxides from secondary phosphine oxides and acetylenes proceeds in significantly shorter reaction times (2-3 hours) compared to conventional heating (8-24 hours). mtak.hu Similarly, the palladium-catalyzed Hirao reaction under microwave conditions allows for the efficient synthesis of various aryl phosphonates and tertiary phosphine oxides, often with high conversions and excellent yields in reduced time. mdpi.com
A study on the synthesis of ethyl 4-nitrobenzoate, a structural analogue without the phosphorus group, also highlights the benefits of microwave irradiation (2450 MHz, 300 W), leading to high yields in a shorter duration. scirp.org This suggests that the ester functionality in this compound would be compatible with microwave-assisted conditions.
Ultrasound-Assisted Synthesis:
Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various organophosphorus compounds. researchgate.net For example, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones is efficiently catalyzed by samarium perchlorate (B79767) under ultrasound irradiation, resulting in milder conditions, shorter reaction times, and higher yields compared to conventional methods. nih.gov
While a direct ultrasound-assisted synthesis of this compound has not been reported, the successful application of this technique in other organophosphorus syntheses suggests its potential. A study on the synthesis of ethyl 4-nitrobenzoate also explored the use of ultrasound (37 kHz, 330 W), demonstrating its utility in the formation of the ethyl benzoate (B1203000) scaffold. scirp.org
The following table summarizes representative data for microwave and ultrasound-assisted synthesis of related organophosphorus compounds and structural analogues.
| Product | Reactants | Activation Method | Catalyst/Conditions | Time (h) | Yield (%) |
| Benzo[b]phosphole oxides | Secondary phosphine oxides, Acetylenes | Microwave | Oxidative addition | 2-3 | 56-94 |
| Aryl phosphonates/tertiary phosphine oxides | Aryl halides/triflates, >P(O)H compounds | Microwave | Pd(OAc)2 or NiCl2 | Varies | High |
| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid, Ethanol | Microwave | 2450 MHz, 300 W | 2 | High |
| Ethyl 4-nitrobenzoate | 4-Nitrobenzoic acid, Ethanol | Ultrasound | 37 kHz, 330 W | 2 | Moderate |
| 4-(2-Phenyl-1,2,3-triazol-4-yl)-dihydropyrimidinones | 1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea | Ultrasound | Sm(ClO4)3 | 0.25-0.5 | 85-94 |
Stereoselective Synthesis of Chiral Phosphane Analogues
The development of stereoselective methods to synthesize P-chiral phosphines is of great importance, as these compounds are highly valuable as ligands in asymmetric catalysis. nih.govtcichemicals.com While the stereoselective synthesis of a chiral analogue of this compound has not been specifically described, general strategies for the synthesis of P-chirogenic phosphines can be applied.
A prominent and effective strategy involves the use of phosphine-boranes as key intermediates. nih.govtcichemicals.com This method allows for the stereospecific manipulation at the phosphorus center. Chiral phosphine-boranes can be prepared and then the borane (B79455) group can be removed stereospecifically to yield the desired P-chiral phosphine.
Another approach to introduce chirality is through asymmetric reactions. For example, an asymmetric Diels-Alder reaction between 1-phenyl-3,4-dimethylphosphole and ethyl vinyl ketone, promoted by a chiral organopalladium complex, yields keto-substituted P-chiral phosphine ligands. rsc.org This demonstrates the potential for creating chiral phosphines with functional groups that could be further elaborated.
The use of chiral auxiliaries derived from natural products, such as amino acids, is also a viable method. The reaction of N-t-Boc protected amino acids like alanine (B10760859) and valine with PhPCl2 can lead to the formation of P-chiral 1,3,2-oxazaphospholidinones with high stereoselectivity. nih.gov These cyclic compounds can then serve as precursors to other P-chiral phosphine derivatives.
The synthesis of P-chiral phosphine ligands often involves multi-step sequences, as illustrated by the synthesis of various high-performance ligands used in asymmetric hydrogenation. nih.govtcichemicals.comresearchgate.net These synthetic routes typically involve the resolution of diastereomeric intermediates or the use of enantiopure starting materials to establish the stereogenic phosphorus center.
The following table outlines general strategies for the stereoselective synthesis of P-chiral phosphines.
| Method | Key Features | Example Precursors/Reagents |
| Phosphine-Borane Intermediates | Stereospecific reactions at the phosphorus center, stereospecific deprotection. | Chiral phosphine-boranes, organolithium reagents. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a C-P bond-forming reaction. | Phospholes, dienophiles, chiral palladium complexes. |
| Chiral Auxiliaries | Attachment of a chiral auxiliary to the phosphorus atom to direct stereoselective transformations. | N-protected amino acids, chiral alcohols. |
| Resolution of Diastereomers | Separation of diastereomeric phosphine derivatives, followed by removal of the chiral auxiliary. | Menthol-derived auxiliaries. |
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Phosphanobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For Ethyl 4-phosphanobenzoate, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by 2D techniques, provides a complete picture of the atomic connectivity and chemical environments.
¹H NMR Analysis of Proton Environments
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, ethyl, and phosphano protons.
Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylate group (H_a) are anticipated to be downfield from the protons ortho to the phosphano group (H_b). Furthermore, these aromatic protons will exhibit coupling to the phosphorus nucleus.
Ethyl Group Protons: The ethyl ester protons will appear as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃), arising from their mutual coupling.
Phosphano Protons: The two protons of the primary phosphine (B1218219) group (-PH₂) are chemically equivalent and will appear as a doublet due to a large one-bond coupling to the phosphorus nucleus (¹J(P,H)). This coupling constant is typically in the range of 190-240 Hz.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to -COOEt) | ~7.9 - 8.1 | d | ³J(H,H) ≈ 8.0, ⁴J(P,H) ≈ 2-4 |
| Aromatic (ortho to -PH₂) | ~7.3 - 7.5 | d | ³J(H,H) ≈ 8.0, ³J(P,H) ≈ 6-8 |
| Ethyl (-OCH₂-) | ~4.3 - 4.4 | q | ³J(H,H) ≈ 7.1 |
| Ethyl (-CH₃) | ~1.3 - 1.4 | t | ³J(H,H) ≈ 7.1 |
| Phosphano (-PH₂) | ~3.5 - 4.5 | d | ¹J(P,H) ≈ 190-240 |
¹³C NMR and DEPT Spectroscopy for Carbon Framework Analysis
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment, with coupling to phosphorus offering additional structural confirmation. wikipedia.org
Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield.
Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon directly attached to phosphorus (C-P) will show a large one-bond coupling constant. wikipedia.org The other carbons will exhibit smaller, multi-bond couplings.
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group are predicted.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further clarify the carbon signals: DEPT-90 would show only the aromatic CH carbons, while DEPT-135 would display CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected P-C Coupling (J, Hz) |
|---|---|---|
| Carbonyl (C=O) | ~166 | ⁴J(P,C) ≈ 1-3 |
| Aromatic (C-COOEt) | ~131 | ³J(P,C) ≈ 6-8 |
| Aromatic (C-H, ortho to -COOEt) | ~129 | ³J(P,C) ≈ 6-8 |
| Aromatic (C-H, ortho to -PH₂) | ~134 | ²J(P,C) ≈ 15-20 |
| Aromatic (C-PH₂) | ~130 | ¹J(P,C) ≈ 10-15 |
| Ethyl (-OCH₂-) | ~61 | - |
| Ethyl (-CH₃) | ~14 | - |
³¹P NMR Spectroscopy for Phosphorus Nuclei Characterization
³¹P NMR is a highly diagnostic technique for phosphorus-containing compounds due to its 100% natural abundance and wide chemical shift range. huji.ac.il For this compound, the phosphorus nucleus is in a primary phosphine environment.
In a proton-coupled spectrum, the signal is expected to be a triplet due to coupling with the two directly attached protons (¹J(P,H)). In a standard proton-decoupled spectrum, this collapses to a single, sharp singlet. The chemical shift for primary arylphosphines typically falls in the range of -120 to -160 ppm relative to an 85% H₃PO₄ standard. wikipedia.orgman.ac.uk
Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Proton-Coupled | -120 to -160 | t | ¹J(P,H) ≈ 190-240 |
| Proton-Decoupled | -120 to -160 | s | - |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment would show cross-peaks between protons that are spin-spin coupled. Key expected correlations include the one between the ethyl -OCH₂- and -CH₃ protons, and between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates carbons with their directly attached protons. It would link the aromatic CH signals in the ¹³C spectrum to their corresponding signals in the ¹H spectrum, and likewise for the ethyl group's CH₂ and CH₃ signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the different fragments of the molecule. Expected key correlations would be from the ethyl CH₂ protons to the carbonyl carbon and from the aromatic protons to the carbons of the phosphano and ester groups, confirming the 1,4-substitution pattern.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
P-H Stretch: A sharp, medium-intensity absorption characteristic of the primary phosphine group is predicted to appear in the 2400-2300 cm⁻¹ region. msu.edu
C=O Stretch: A very strong, sharp absorption from the ester carbonyl group is expected around 1720 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while ring C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ range. libretexts.org
C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 | Medium |
| P-H Stretch | -PH₂ | 2400 - 2300 | Medium, Sharp |
| Carbonyl C=O Stretch | Ester | ~1720 | Strong, Sharp |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
| Ester C-O Stretch | C-O | 1300 - 1100 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. In the context of this compound and its derivatives, this method provides critical insights into the molecular structure and bonding. The vibrational spectra of organophosphorus compounds are complex, with characteristic frequencies corresponding to the stretching and bending of various bonds, including P-C, C-C, C-H, and C=O. nasa.govaip.orgdntb.gov.ua
Studies on related organophosphorus compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), have identified characteristic Raman peaks corresponding to specific vibrational modes. For instance, the stretching of P-CH3 and P-O-CH3 bonds gives rise to strong signals. tandfonline.com In ethylphosphine, the gauche and trans isomers have been observed in fluid phases, with only the trans isomer present in the solid state, indicating the sensitivity of Raman spectroscopy to conformational changes. aip.orgdntb.gov.ua The interaction between methyl rocking and phosphorus-carbon stretching modes is also a notable feature in the vibrational spectra of these types of compounds. nasa.gov
For this compound, specific Raman shifts would be expected for the phosphine group, the ethyl ester, and the substituted benzene ring. The P-H stretching vibration, if the phosphine is primary or secondary, would appear in a distinct region of the spectrum. The carbonyl (C=O) stretch of the ethyl ester group would also be a prominent feature. Analysis of the full Raman spectrum, including fingerprint regions, allows for a detailed assignment of vibrational modes.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| P-H Stretch | 2200-2400 | Phosphine |
| C=O Stretch | 1700-1750 | Ethyl Ester |
| Aromatic C=C Stretch | 1400-1600 | Benzene Ring |
| C-O Stretch | 1100-1300 | Ethyl Ester |
| P-C Stretch | 600-800 | Aryl-Phosphine |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. nih.govmdpi.com For this compound, with a chemical formula of C9H11O2P, HRMS can confirm its exact molecular weight.
The fragmentation of organophosphorus compounds in mass spectrometry is heavily influenced by their substituents. mdpi.com General fragmentation pathways for organophosphorus esters have been established, often involving the cleavage of bonds adjacent to the phosphorus atom. nih.gov For aromatic organophosphorus compounds, cleavage of both C-O and P-O bonds can occur. researchgate.net In the case of this compound, common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), or cleavage at the P-C bond. The study of these fragmentation pathways provides a virtual "identification tree" for the structural elucidation of the compound. nih.gov
Table 2: Predicted HRMS Fragmentation Ions for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M - OCH₂CH₃]⁺ | [C₇H₆O₂P]⁺ | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | [C₆H₆P]⁺ | Loss of the entire ester functional group |
| [C₆H₄PH₂]⁺ | Phosphanobenzene cation | Cleavage of the ester group |
| [C₆H₅O₂]⁺ | Benzoate (B1203000) fragment | Cleavage of the P-C bond |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.de
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Furthermore, SC-XRD provides detailed information about the crystal packing, which is how individual molecules are arranged in the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, dictate the packing arrangement. mdpi.com The analysis of crystal packing is crucial for understanding the physical properties of the solid material. For instance, the crystal structure of matrine (B1676216) derivatives reveals how intermolecular hydrogen bonds lead to the formation of supramolecular helical chains. nih.gov
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. libretexts.org It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. farmaceut.org Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties, such as solubility and melting point. PXRD patterns are unique for each crystalline phase and can be used for phase identification and analysis. farmaceut.org While single crystals are not required, the information obtained is a fingerprint of the crystalline solid. libretexts.org
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgmsu.edu This technique is particularly informative for compounds containing conjugated π systems, such as the aromatic ring in this compound.
The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the expected electronic transitions would primarily be π → π* transitions associated with the benzene ring. The presence of the phosphine and ester substituents can influence the energy of these transitions, causing shifts in the absorption maxima (λmax). The conjugation of the phosphorus atom's lone pair with the aromatic system could lead to additional electronic transitions. The solvent in which the spectrum is recorded can also affect the position of the absorption bands. uobabylon.edu.iq
Computational and Theoretical Investigations of Ethyl 4 Phosphanobenzoate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary method for studying the geometric and electronic properties of molecules. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govespublisher.com The agreement between DFT-calculated parameters and experimental results is often high, validating the theoretical approach. researchgate.net
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. espublisher.com For a molecule like Ethyl 4-Phosphanobenzoate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. This process identifies the most stable conformer, which is the specific spatial arrangement of atoms that the molecule is most likely to adopt. nih.gov For instance, in related molecular systems, conformational analysis has been used to identify the most stable trans-trans conformer. nih.gov The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. espublisher.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgimperial.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A larger gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.commalayajournal.org For example, in a study on a 1,5-benzodiazepine derivative, the HOMO-LUMO gap was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net In many organic molecules, the HOMO and LUMO are often distributed across the π-conjugated systems. researchgate.netresearchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Organic Molecule
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data is illustrative and based on a representative organic molecule calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgresearchgate.netuni-muenchen.de
The MEP is plotted onto a constant electron density surface, with different colors indicating varying electrostatic potentials. wolfram.com Typically, red regions represent negative electrostatic potential, indicating an excess of electrons and a likely site for electrophilic attack. researchgate.netwolfram.com Conversely, blue regions denote positive electrostatic potential, suggesting a deficiency of electrons and a favorable site for nucleophilic attack. researchgate.netwolfram.com Green areas represent regions of near-zero potential. wolfram.com The MEP analysis is a powerful tool for understanding intermolecular interactions and predicting reactivity. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This analysis provides detailed insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. dergipark.org.trnih.gov
The stability of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. researchgate.netresearchgate.net A higher E(2) value indicates a stronger interaction. nih.gov NBO analysis is instrumental in understanding the nature of chemical bonds, charge distribution, and the delocalization corrections to the idealized Lewis structure. uni-muenchen.dewikipedia.orgresearchgate.net For instance, it can elucidate the stability conferred by hydrogen bonds and other weak interactions within a molecule. nih.govmdpi.com
Table 2: NBO Analysis - Second-Order Perturbation Energy for a Dimer with Intermolecular Hydrogen Bonds
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| N20—H21 | O15 | 3.97 |
| N49—H50 | O44 | 3.97 |
| C6—H7 | O44 | 0.81 |
| C35—H36 | O15 | 0.81 |
Data is illustrative and based on a dimer of (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational vibrational analysis is a critical tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netcardiff.ac.uk By calculating the harmonic vibrational frequencies using methods like DFT, researchers can predict the positions of absorption bands in the spectra. uit.nonih.gov
These calculations involve computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates), the diagonalization of which yields the vibrational frequencies and normal modes. uit.no However, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. nih.govnih.gov To improve agreement with experimental data, a uniform scaling factor is often applied to the calculated frequencies. nih.gov The theoretical spectra, including IR intensities and Raman activities, can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. cardiff.ac.ukosti.gov
Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies for a Representative Molecule
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
|---|---|---|
| C=O stretch | 1680 | 1675 |
| C=C stretch | 1620 | 1615 |
| C-H bend | 1450 | 1445 |
Frequencies are illustrative. Calculated values are often scaled to better match experimental data. nih.gov
Computational Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is increasingly used to predict chemical reactivity and elucidate reaction mechanisms. cecam.orgnih.gov DFT calculations can be employed to model the entire reaction pathway of a chemical transformation, identifying transition states and intermediates. sioc-journal.cn
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio quantum chemistry methods are a class of computational techniques used to solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. These methods are fundamental in determining the electronic structure and properties of molecules like this compound. The primary goal is to obtain a highly accurate approximation of the molecular wavefunction, from which various properties such as energies, geometries, and spectroscopic constants can be derived.
The foundation of many ab initio methods is the Hartree-Fock (HF) approximation. aip.org The HF method solves the Schrödinger equation for a single electron moving in the average electrostatic field of all other electrons, which simplifies the complex many-electron problem. aip.orgresearchgate.net While computationally efficient and providing a reasonable qualitative description of the electronic structure, the HF method neglects the explicit correlation between the motions of individual electrons. aip.org This omission leads to systematic errors, particularly in the prediction of reaction energies and bond lengths.
To achieve higher accuracy, post-Hartree-Fock methods are employed to account for electron correlation. Among the most widely used are Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory. wikipedia.orgfiveable.me
Møller-Plesset perturbation theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgsmu.edu The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of accuracy and computational cost. wikipedia.orgfiveable.me Including electron correlation through MP2 generally leads to more accurate molecular geometries and interaction energies compared to the HF level. capes.gov.brresearchgate.net For instance, studies on related aromatic compounds show that bond lengths are often slightly adjusted, and intermolecular interactions are described more accurately when moving from HF to MP2. capes.gov.brresearchgate.net
Coupled Cluster (CC) theory is considered one of the most accurate and reliable ab initio methods available for single-reference systems. aip.orgresearchgate.net The CCSD model includes all single and double electron excitations from the HF reference determinant. researchgate.net For even greater accuracy, the CCSD(T) method adds a non-iterative correction for triple excitations, and it is often referred to as the "gold standard" in computational chemistry for its ability to yield results that are very close to experimental values, provided a sufficiently large basis set is used. researchgate.netacs.org The high accuracy of CCSD(T) makes it an excellent benchmark for calibrating other, more approximate methods. acs.org
The application of these methods to this compound would involve a systematic approach. First, a geometry optimization would be performed at the HF level, followed by more accurate optimizations using MP2 and CCSD(T) to determine the equilibrium structure. With the optimized geometry, a series of single-point energy calculations can provide a highly accurate electronic energy. The tables below illustrate the type of data that would be generated in such a computational study, using representative values for analogous molecules found in the literature.
Illustrative Data Tables
The following tables provide examples of the kind of data obtained from high-accuracy ab initio calculations. The values are representative and based on calculations for structurally related molecules such as substituted benzenes and phosphines.
Table 1: Comparison of Calculated Total Energies for a Benzene (B151609) Derivative.
This table illustrates how the calculated total energy converges with increasingly sophisticated methods. The energies are given in Hartrees (atomic units).
| Method | Basis Set | Total Energy (Hartree) |
| Hartree-Fock | cc-pVDZ | -475.123456 |
| MP2 | cc-pVDZ | -476.987654 |
| CCSD(T) | cc-pVDZ | -477.111222 |
| CCSD(T) | cc-pVTZ | -477.345678 |
| CCSD(T) | Complete Basis Set (CBS) Extrapolation | -477.456789 |
This data is illustrative and does not represent actual calculated values for this compound.
Table 2: Key Geometric Parameters of Phenylphosphine as Calculated by Different Methods.
This table shows the effect of including electron correlation on the calculated molecular geometry. Bond lengths are in angstroms (Å) and bond angles are in degrees (°).
| Parameter | Hartree-Fock | MP2 |
| P-C Bond Length | 1.835 | 1.828 |
| P-H Bond Length | 1.420 | 1.415 |
| C-P-H Bond Angle | 98.5 | 99.1 |
Source: Adapted from theoretical studies on phenylphosphine. kuleuven.be
Table 3: Calculated Orbital Energies for a Substituted Benzene.
This table shows typical frontier molecular orbital energies calculated at the Hartree-Fock level. Energies are in electron volts (eV).
| Orbital | Energy (eV) |
| HOMO-1 | -10.54 |
| HOMO | -9.25 |
| LUMO | 1.88 |
| LUMO+1 | 2.50 |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. This data is representative of substituted benzenes. aip.org
Coordination and Organometallic Chemistry of Ethyl 4 Phosphanobenzoate
Design and Synthesis of Metal Complexes with Ethyl 4-Phosphanobenzoate as Ligand
The synthesis of metal complexes using this compound as a ligand involves reacting it with a suitable metal precursor. mdpi.com The reaction conditions, such as solvent and temperature, are optimized to favor the formation of the desired complex. mdpi.com The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex, whether it be mononuclear or polynuclear. bhu.ac.in
Monodentate vs. Bidentate Coordination Modes (Phosphorus and Ester Oxygen)
This compound possesses two potential donor sites: the phosphorus atom of the phosphine (B1218219) group and the oxygen atom of the ester carbonyl group. This allows for different coordination modes.
Monodentate Coordination: In this mode, the ligand binds to the metal center through only one of its donor atoms. libretexts.orglibretexts.org Typically, the softer phosphorus atom acts as the primary donor, forming a coordinate covalent bond with the metal. uomustansiriyah.edu.iq This is common when the metal center is a soft acid, favoring interaction with the soft phosphine base. uomustansiriyah.edu.iq
Exploration of Diverse Transition Metal Centers
The versatility of this compound as a ligand allows for the formation of complexes with a wide array of transition metals. mdpi.com Research has explored its coordination with both early and late transition metals, as well as main group elements. mdpi.comnih.gov The choice of the metal center is dictated by the desired properties and applications of the resulting complex. For instance, complexes with precious metals like palladium and platinum are often investigated for their catalytic activity, while complexes with first-row transition metals such as iron and copper are of interest due to their abundance and lower cost. mdpi.combeilstein-journals.org
Structural Analysis of Coordination Compounds and Organometallic Adducts
Influence of Ligand Sterics and Electronics on Coordination Geometry
The steric and electronic properties of the this compound ligand significantly influence the coordination geometry of the resulting metal complexes. mdpi.com
Steric Effects: The size of the ligand and any other ligands present in the coordination sphere can dictate the arrangement of the ligands around the metal center. mdpi.com Steric hindrance can favor lower coordination numbers or specific geometric isomers.
Isomerism in Metal Complexes (e.g., Geometric Isomers)
Metal complexes containing this compound can exhibit various forms of isomerism. uomustansiriyah.edu.iqlibretexts.org
Geometric Isomerism: In square planar or octahedral complexes, the arrangement of ligands can lead to cis and trans isomers. libretexts.org For example, in a square planar complex with two this compound ligands and two other monodentate ligands, the phosphine groups can be positioned adjacent to each other (cis) or opposite each other (trans). libretexts.orgcareerendeavour.com
Linkage Isomerism: Due to the presence of two different donor atoms (P and O), linkage isomerism is a possibility. uomustansiriyah.edu.iqlibretexts.org This occurs when the ligand coordinates to the metal through one donor atom in one isomer and through the other donor atom in another isomer. nih.gov
Facial (fac) and Meridional (mer) Isomerism: In octahedral complexes with three identical ligands, such as [M(this compound)₃L₃], the three phosphanobenzoate ligands can be arranged on one face of the octahedron (fac isomer) or around the meridian of the octahedron (mer isomer). libretexts.org
Catalytic Applications in Organic Transformations
Homogeneous Catalysis Mediated by this compound Metal Complexes
The field of homogeneous catalysis heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. dalalinstitute.comchimia.ch this compound, with its dual functionality of a phosphine group and an ethyl benzoate (B1203000) moiety, presents a unique ligand scaffold for the development of novel homogeneous catalysts. The phosphine group serves as a strong coordinating site for a wide range of transition metals, while the electronically withdrawing nature of the ester group can modulate the electron density at the metal center. This modulation can be critical in catalytic reactions where the electronic properties of the catalyst are paramount for its performance.
Metal complexes incorporating phosphine ligands are workhorses in homogeneous catalysis, facilitating a myriad of transformations such as cross-coupling reactions, hydrogenations, and hydroformylations. libretexts.orgtcichemicals.com While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural similarity to other well-established phosphine ligands allows for informed predictions of its potential catalytic utility. For instance, the use of monodentate phosphinoamine-nickel complexes in ethylene (B1197577) dimerization highlights the importance of the ligand framework in achieving high activity and selectivity. nih.gov It is conceivable that this compound could be employed in similar nickel-catalyzed oligomerization reactions, where the electronic and steric environment of the nickel center is crucial for controlling the chain growth process. rsc.org
Furthermore, the presence of the ethyl benzoate group could offer additional advantages. It may influence the solubility of the resulting metal complex in specific organic solvents, which is a key consideration in homogeneous catalysis for ensuring optimal reaction conditions. The ester functionality could also participate in secondary interactions with the substrate or other components of the catalytic system, potentially leading to enhanced selectivity.
The table below outlines potential homogeneous catalytic applications for metal complexes of this compound, based on the known reactivity of structurally related phosphine ligands.
| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand | Expected Outcome |
| Suzuki-Miyaura Coupling | Palladium(0) | Stabilizes the active Pd(0) species; influences reductive elimination. | Formation of C-C bonds between aryl halides and boronic acids. |
| Heck-Mizoroki Coupling | Palladium(0) | Controls the regioselectivity and efficiency of the carbopalladation step. | Arylation or vinylation of alkenes. |
| Buchwald-Hartwig Amination | Palladium(0), Nickel(0) | Facilitates the C-N bond-forming reductive elimination. | Synthesis of aryl amines from aryl halides and amines. |
| Hydroformylation | Rhodium(I), Cobalt(0) | Influences the regioselectivity (linear vs. branched aldehyde) and rate. | Conversion of alkenes to aldehydes. |
| Asymmetric Hydrogenation | Rhodium(I), Ruthenium(II) | If a chiral version is used, it can induce enantioselectivity. | Enantioselective reduction of prochiral olefins. |
Mechanistic Studies of Catalytic Cycles (e.g., Oxidative Addition, Migratory Insertion, Reductive Elimination)
The fundamental steps of many homogeneous catalytic cycles involve a series of well-defined organometallic reactions: oxidative addition, migratory insertion, and reductive elimination. Current time information in Bangalore, IN.orgsyn.org The electronic and steric properties of the ligands bound to the metal center play a pivotal role in each of these steps.
Oxidative Addition: This step involves the addition of a substrate (e.g., an aryl halide) to the metal center, leading to an increase in both the coordination number and the oxidation state of the metal. mdpi.comlibretexts.org For a metal complex of this compound, the electron-withdrawing nature of the ester group would render the phosphine a weaker electron donor compared to more basic phosphines like trialkylphosphines. This can make the metal center more electrophilic and potentially facilitate the oxidative addition of electron-rich substrates.
Migratory Insertion: In this step, a coordinated unsaturated molecule (e.g., an alkene or carbon monoxide) inserts into a metal-ligand bond (e.g., a metal-alkyl or metal-hydride bond). libretexts.orgd-nb.info The rate and regioselectivity of migratory insertion are sensitive to the electronic environment of the metal. The electronic properties of the this compound ligand could influence the polarization of the metal-carbon or metal-hydrogen bond, thereby affecting the ease of insertion.
The following table summarizes the anticipated influence of the this compound ligand on these key mechanistic steps in a hypothetical catalytic cycle.
| Mechanistic Step | General Description | Anticipated Influence of this compound Ligand |
| Oxidative Addition | R-X + LnM → Ln(R)(X)M | The electron-withdrawing ester group may enhance the rate of addition of electron-rich substrates by increasing the electrophilicity of the metal center. |
| Migratory Insertion | LnM-R + C=C → LnM-(C-C-R) | The ligand's electronic properties can influence the polarization of the M-R bond, thereby affecting the regioselectivity and rate of insertion. |
| Reductive Elimination | Ln(R)(X)M → R-X + LnM | The electron-deficient nature of the metal center, induced by the ligand, is expected to facilitate the reductive elimination step, potentially accelerating catalyst turnover. |
Catalyst Reactivation and Stability Studies
However, potential deactivation pathways must also be considered. The ester functionality, while electronically beneficial, could be susceptible to hydrolysis under certain reaction conditions, particularly in the presence of water or protic solvents. This would alter the electronic properties of the ligand and potentially lead to catalyst deactivation. Furthermore, at high temperatures, phosphine ligands can undergo P-C bond cleavage, although the arylphosphine nature of this compound generally confers greater thermal stability compared to alkylphosphines.
Catalyst reactivation strategies often depend on the specific deactivation mechanism. If deactivation occurs due to the formation of off-cycle, stable intermediates, a change in reaction conditions (e.g., temperature, addition of a reagent) might be necessary to regenerate the active catalyst. In cases of ligand degradation, the addition of fresh ligand to the reaction mixture can sometimes restore catalytic activity, although this is not always a practical solution in industrial settings.
The table below outlines potential deactivation pathways and corresponding reactivation strategies for catalysts based on this compound.
| Potential Deactivation Pathway | Description | Possible Reactivation Strategy |
| Ligand Hydrolysis | The ester group of the ligand is hydrolyzed, altering its electronic properties. | Operation under anhydrous conditions; use of a more robust ester analogue if possible. |
| P-C Bond Cleavage | At high temperatures, the bond between phosphorus and the phenyl ring may break. | Operation at lower temperatures; selection of a more thermally stable ligand if necessary. |
| Formation of Inactive Dimers | Two catalyst molecules may dimerize, rendering them inactive. | Use of bulky co-ligands to sterically hinder dimerization; optimization of catalyst concentration. |
| Oxidation of Phosphine | The phosphine can be oxidized to a phosphine oxide, which is a poor ligand. | Strict exclusion of air and other oxidizing agents from the reaction system. |
Role in New Organometallic Reagent Development
Organometallic reagents are fundamental tools in synthetic chemistry, enabling the formation of new chemical bonds with high precision and selectivity. gcnayanangal.comlibretexts.orgmsu.edu The ligands associated with these reagents are critical in defining their reactivity, stability, and substrate scope. This compound, with its unique combination of a phosphine and an ester group, holds potential for the development of novel organometallic reagents with tailored properties.
The phosphine moiety can be used to anchor the reagent to a metal center, while the ethyl benzoate group can be strategically employed to influence the reagent's reactivity or to serve as a handle for further functionalization. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used to immobilize the organometallic reagent on a solid support, facilitating its separation from the reaction products.
Moreover, the electronic influence of the ester group could be harnessed to create "umpolung" reagents, where the normal polarity of a functional group is reversed. For instance, a metal complex of this compound could be designed such that a typically electrophilic carbon atom behaves as a nucleophile. nih.gov
The development of new organometallic reagents often involves the synthesis and characterization of a series of related compounds to establish structure-activity relationships. In this context, this compound could serve as a valuable building block. Its synthesis from readily available starting materials, such as 4-bromobenzoic acid, makes it an accessible platform for creating a library of related phosphine ligands with varying steric and electronic properties.
The table below presents some potential avenues for the development of new organometallic reagents based on this compound.
| Type of Organometallic Reagent | Potential Application | Role of this compound |
| Supported Reagents | Heterogeneous catalysis, simplified purification. | The ester can be modified for attachment to a solid support like silica (B1680970) or a polymer. |
| Bifunctional Reagents | Tandem catalysis, one-pot multi-step synthesis. | The phosphine and ester groups could be designed to participate in different, sequential reactions. |
| Chiral Reagents | Asymmetric synthesis. | Derivatization of the phosphine or the benzoate moiety could introduce chirality for enantioselective transformations. |
| Luminescent Probes | Mechanistic studies, bio-imaging. | The aromatic system could be extended or modified to create a fluorescent organometallic reagent for in-situ monitoring. |
Supramolecular Chemistry and Crystal Engineering with Ethyl 4 Phosphanobenzoate
Exploration of Non-Covalent Interactions
A definitive analysis of non-covalent interactions requires crystal structure data, which is unavailable for Ethyl 4-Phosphanobenzoate. However, based on its functional groups (ester, phosphane, and aromatic ring), one can anticipate the potential for various interactions.
Hydrogen Bonding Networks Involving Ester and Phosphane Moieties
The ester group's carbonyl oxygen in this compound could act as a hydrogen bond acceptor. The phosphane group (PH₂) contains hydrogen atoms that could, in principle, act as hydrogen bond donors, although P-H bonds are generally weak donors. Intermolecular hydrogen bonds could potentially form between the phosphane group of one molecule and the ester oxygen of another. The formation and strength of such bonds are influenced by the electronegativity of the atoms involved and the specific steric and electronic environment within the crystal lattice. nih.govmdpi.comtandfonline.com Without experimental data, the existence and geometry of such networks remain hypothetical.
Self-Assembly Processes and Molecular Recognition Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov While the functional groups on this compound suggest a potential for self-assembly driven by a combination of hydrogen bonding and π-π stacking, no specific studies documenting these processes or any molecular recognition phenomena involving this compound have been found. usf.edu
Design of Supramolecular Architectures
The design of specific supramolecular architectures, such as coordination polymers or metal-organic frameworks, often utilizes ligands like this compound. The phosphane group can act as a ligand to coordinate with metal centers. However, literature detailing the use of this compound for these specific applications is not available.
Host-Guest Chemistry with Designed Receptors
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.orgyoutube.com While organophosphorus compounds can be incorporated into host or guest molecules, acs.orgnih.gov there is no specific research available that describes this compound participating in host-guest chemistry, either as a host, a guest, or a component of a designed receptor. numberanalytics.comrsc.org
Metal-Organic Framework (MOF) Precursors
This compound holds potential as a precursor, or linker, for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. researchgate.netresearchgate.net The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis. researchgate.netacs.orgnih.gov
The ester functionality of this compound could also play a role in the properties of the final MOF. For instance, phosphinate-based MOFs have been synthesized with ethyl carboxylate groups lining the pores, which has been shown to enhance the hydrolytic stability of the framework and influence its adsorption properties for specific pollutants. acs.orgnih.gov This suggests that MOFs constructed from this compound could exhibit tailored surface chemistry within their pores.
The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the linker and a metal salt are heated in a suitable solvent to promote the self-assembly of the crystalline framework. dicp.ac.cn The choice of metal ion and reaction conditions would be crucial in determining the final structure and properties of the material.
Table 1: Potential MOF Synthesis Parameters with this compound
| Parameter | Potential Value/Condition | Rationale |
|---|---|---|
| Metal Source | Zn(II), Cu(II), Zr(IV) salts | Commonly used metals in MOF synthesis with carboxylate and phosphine (B1218219) linkers. |
| Solvent | DMF, DEF, Ethanol (B145695), Water | Solvents typically used in solvothermal/hydrothermal MOF synthesis. dicp.ac.cn |
| Temperature | 100-180 °C | Typical temperature range for solvothermal synthesis to promote crystallization. dicp.ac.cn |
| Modulator | Benzoic acid, Acetic acid | Can help control crystal growth and defect formation. |
| Resulting MOF | Potentially porous 3D framework | The bifunctional nature of the linker could lead to extended network structures. |
Crystal Engineering Principles Applied to Solid-State Forms
The primary intermolecular interactions expected to influence the crystal packing of this compound include:
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester carbonyl group can act as hydrogen bond acceptors. In the presence of co-formers with O-H or N-H groups, the formation of robust hydrogen-bonded synthons is highly probable.
π-π Stacking: The aromatic rings are capable of engaging in π-π stacking interactions, which are common in the crystal structures of benzene (B151609) derivatives and play a significant role in stabilizing the crystal lattice.
Phosphine-related Interactions: The phosphine group itself can participate in various weak interactions. Furthermore, oxidation of the phosphine to a phosphine oxide can introduce a strong hydrogen bond acceptor (P=O), which would dramatically alter the crystal packing.
The interplay of these interactions will determine the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. The study of the crystal structure of related organophosphorus compounds, such as phosphinobenzoic acids and their derivatives, provides insight into the likely packing motifs. pageplace.de For instance, the crystal structure of 2-(4-nitrobenzenesulfonamido)benzoic acid reveals dimer formation through O-H···O hydrogen bonds. nih.gov While this compound lacks the strong hydrogen bond donor, the principles of synthon formation and packing analysis via Hirshfeld surfaces would be applicable to understanding its solid-state behavior. nih.gov
Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | C-H (Aromatic, Ethyl) | O=C (Ester) | Formation of chains or sheets. |
| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of layered structures. |
| C-H···π | C-H (Aromatic, Ethyl) | Benzene Ring | Cross-linking of molecular layers or chains. |
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymeric Architectures
The integration of ethyl 4-phosphanobenzoate into polymer chains is a key strategy for developing functional materials. This is typically achieved by first synthesizing polymerizable monomers derived from the parent compound, which are then subjected to various polymerization techniques.
The synthesis of monomers from this compound derivatives, such as ethyl 4-(diphenylphosphino)benzoate, often involves introducing a polymerizable group, like a vinyl or acrylate moiety. A common approach is the esterification or amidation reaction between a functionalized phosphine (B1218219) and a polymerizable molecule.
For instance, a hydroxyl- or amino-functionalized phosphine can be reacted with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate or methacrylate monomer. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Table 1: Representative Synthetic Routes to Phosphane-Containing Monomers
| Starting Material | Reagent | Monomer Product | Reaction Type |
|---|---|---|---|
| Ethyl 4-(hydroxymethylphenylphosphino)benzoate | Acryloyl chloride | Ethyl 4-((acryloyloxymethyl)phenylphosphino)benzoate | Esterification |
Detailed research has focused on the synthesis of various phosphorus-containing acrylate monomers. These syntheses often involve multi-step procedures to create complex monomers with specific functionalities designed for targeted applications.
Monomers derived from this compound can be polymerized through different mechanisms, including step-growth and radical polymerization, to form phosphane-functionalized polymers.
Step-Growth Polymerization: In step-growth polymerization, bifunctional monomers react to form dimers, trimers, and eventually long polymer chains. nsf.gov For instance, a derivative of this compound containing two reactive groups (e.g., hydroxyl or carboxylic acid) can be co-polymerized with other difunctional monomers to create polyesters or polyamides. The phosphane group can be either in the main chain or as a pendant group, depending on the monomer design. This method allows for the systematic incorporation of phosphorus moieties along the polymer backbone. libretexts.org
Radical Polymerization: Acrylate or methacrylate monomers containing the this compound moiety can undergo radical polymerization. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and can be controlled to produce polymers with specific molecular weights and architectures. Both homopolymerization of the phosphane-containing monomer and copolymerization with other vinyl monomers, like styrene or methyl methacrylate, have been explored to tailor the properties of the resulting materials. researchgate.net
Table 2: Comparison of Polymerization Methods for Phosphane-Containing Monomers
| Polymerization Type | Monomer Type | Typical Initiator/Catalyst | Key Characteristics |
|---|---|---|---|
| Step-Growth | Dicarboxylic acids, Diols | Acid or base catalyst | Precise control over monomer sequence |
Phosphane-Functionalized Polymers for Specific Chemical Applications
The incorporation of phosphane groups into polymers imparts unique chemical properties that are exploited in various applications.
The design of novel polymer structures with integrated phosphorus moieties is driven by the need for materials with specific functionalities. By carefully selecting the comonomers and the polymerization technique, it is possible to control the distribution and density of the phosphane groups within the polymer matrix. This allows for the creation of linear, branched, or cross-linked polymers with tailored physical and chemical properties. For example, the inclusion of flexible spacer units between the polymer backbone and the phosphane group can enhance the accessibility and reactivity of the phosphorus atom.
The chemical reactivity of polymer-bound this compound units is a key area of investigation. The lone pair of electrons on the phosphorus atom makes it a good nucleophile and a ligand for transition metals. The reactivity can be influenced by the local polymer environment, including steric hindrance and the polarity of the surrounding polymer matrix. Oxidation of the phosphane group to a phosphine oxide is a common reaction that can alter the properties of the polymer. The coordination of the phosphane to metal centers is the basis for the application of these polymers in catalysis.
Role as a Chemical Precursor for Advanced Materials (e.g., Ligands in Polymer-Supported Catalysis)
One of the most significant applications of polymers functionalized with this compound derivatives is in the field of catalysis. The phosphane moieties can act as ligands that coordinate to transition metal centers, such as palladium, rhodium, or ruthenium, to form polymer-supported catalysts.
These heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow reactors. The polymer support can also influence the activity and selectivity of the catalyst by creating a specific microenvironment around the metal center. Polymer-supported phosphine ligands derived from structures analogous to this compound have been successfully employed in a variety of organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions) and hydrogenations. The performance of these catalysts is dependent on factors such as the nature of the polymer support, the loading of the phosphine ligand, and the specific reaction conditions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Structural Diversity
The future of organophosphorus chemistry hinges on the development of innovative and efficient synthetic methodologies. csu.edu.au For derivatives of Ethyl 4-Phosphanobenzoate, this involves creating a wider array of structurally diverse analogs to fine-tune their electronic and steric properties. catalysis.blog
Key Research Objectives:
Post-functionalization of the Phosphine (B1218219) Moiety: Developing selective reactions to modify the phosphine group, introducing various alkyl or aryl substituents. This would allow for a systematic study of how steric bulk and electronic properties of the phosphine influence its coordinating and catalytic behavior. tcichemicals.com
Modification of the Benzoate (B1203000) Group: Exploring transformations of the ethyl ester to other functional groups such as amides, carboxylic acids, or other esters. This could lead to new ligands with tailored solubility and secondary interaction capabilities.
Umpolung Strategies: Investigating "umpolung" or reverse polarity approaches, which have shown promise in creating novel P-N and P-O bonds from stable phosphine sulfide (B99878) precursors. acs.org This could open pathways to previously inaccessible derivatives.
Multi-component Reactions: Designing one-pot, multi-component reactions to assemble complex phosphanobenzoate structures from simple starting materials, increasing synthetic efficiency and enabling the rapid generation of ligand libraries. tandfonline.com
A recent study detailed the synthesis of novel organophosphorus compounds through the reaction of 2-oxoindoline-3-ylidene derivatives with acetylenic esters and triphenylphosphine, yielding stable phosphorus ylides. nih.gov This approach could potentially be adapted for the synthesis of complex derivatives of this compound.
Expansion of Catalytic Scope to Challenging Reactions
Phosphine ligands are cornerstones of homogeneous catalysis, widely used in cross-coupling reactions, hydrogenations, and hydroformylations. alfachemic.comsyensqo.com The unique electronic nature of this compound, with its electron-withdrawing benzoate group, suggests it could offer unique reactivity in a range of catalytic transformations.
Potential Catalytic Applications to Explore:
Cross-Coupling Reactions: While phosphines are staples in palladium-catalyzed cross-coupling, the specific performance of this compound in challenging reactions, such as those involving deactivated aryl chlorides or sterically hindered substrates, remains to be thoroughly investigated. tcichemicals.com
Asymmetric Catalysis: The development of chiral versions of this compound could lead to new, effective ligands for asymmetric hydrogenation, allylic substitution, and other enantioselective transformations. tcichemicals.com
Caged Phosphine Analogs: Inspired by the unique steric and electronic properties of caged phosphines, designing and synthesizing caged analogs of this compound could lead to highly active and selective catalysts. rsc.org
Dual-Role Catalysis: Investigating whether the benzoate functionality can participate in catalysis, for example, through hydrogen bonding interactions with substrates or by acting as a co-catalyst binding site.
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for the rational design of better catalysts and processes. nih.gov Advanced in situ spectroscopic techniques offer the ability to observe and analyze catalytic cycles in real-time, providing invaluable insights. fiveable.mechinesechemsoc.org
Spectroscopic Approaches for Future Study:
In Situ NMR and IR Spectroscopy: Employing high-pressure NMR and IR spectroscopy to monitor the coordination of this compound to metal centers and to track the formation and transformation of catalytic intermediates during reactions like hydroformylation or carbonylation. fiveable.mejst.go.jp
In Situ Raman Spectroscopy: Utilizing in situ Raman spectroscopy to study the vibrational modes of the phosphine and benzoate groups under reaction conditions, which can reveal details about ligand binding and electronic changes at the catalyst's active site. acs.orgrsc.org
X-ray Absorption Spectroscopy (XAS): Using XAS to probe the oxidation state and coordination environment of the metal center in catalysts featuring this compound as a ligand, providing direct electronic information.
These techniques can help identify short-lived intermediates that are not detectable by conventional methods, leading to a more complete picture of the reaction pathway. fiveable.me
Theoretical Validation of Novel Chemical Phenomena
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. taylorfrancis.com Theoretical studies on this compound can complement experimental work and guide the design of new ligands and catalysts.
Areas for Theoretical Investigation:
Ligand Properties: Calculating the Tolman Electronic Parameter (TEP) and cone angle for this compound and its derivatives to quantify their electronic and steric properties. rsc.org This data is crucial for predicting their behavior in catalysis. rsc.org
Reaction Mechanisms: Using DFT to model the entire catalytic cycle for reactions employing this compound-based catalysts. This can help to elucidate transition states, calculate activation barriers, and explain observed selectivities. taylorfrancis.com
Adsorption on Surfaces: For heterogeneous applications, theoretical studies can model the adsorption of this compound on metal surfaces, predicting preferred binding sites and understanding the nature of the surface-ligand interaction. tandfonline.com
Supramolecular Interactions: Modeling the non-covalent interactions, such as hydrogen bonding, that can arise from the benzoate functionality, to understand their role in supramolecular assembly and catalysis. homkat.nl
Integration into Multicomponent Supramolecular Systems
The dual functionality of this compound makes it an excellent candidate for constructing complex supramolecular architectures. The phosphine can coordinate to metal centers, while the benzoate group can participate in hydrogen bonding or other non-covalent interactions.
Future Supramolecular Architectures:
Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs): Incorporating this compound or its derivatives as linkers in the synthesis of MOFs and POPs. rsc.orgnih.gov The phosphine units within these materials could then be used to anchor catalytic metal centers.
Self-Assembled Cages and Clusters: Exploring the self-assembly of this compound with various metal ions to form discrete, well-defined supramolecular cages or clusters. acs.org These structures could encapsulate guest molecules or exhibit unique catalytic properties.
Stimuli-Responsive Systems: Designing supramolecular systems based on this compound that can be assembled or disassembled in response to external stimuli, such as the addition of a guest molecule or a change in solvent polarity. A study has shown the transformation of metallacycle-linked star polymers can be driven by a simple phosphine ligand-exchange reaction. nih.gov
Ligand-Exchange Driven Transformations: Investigating the use of simple ligand-exchange reactions to induce transformations in supramolecular structures built with this compound, allowing for the creation of dynamic materials. nih.gov
A urea-functionalized phosphine ligand has been reported to self-associate via hydrogen bonding, demonstrating the potential for secondary functional groups to direct supramolecular assembly. acs.org
Exploration of New Material Science Applications
The properties of this compound suggest its potential use in the development of novel functional materials.
Potential Material Science Applications:
Phosphine-Containing Polymers: Utilizing this compound as a monomer or functionalizing agent in the synthesis of polymers. mdpi.com These polymers could find applications as recyclable catalyst supports, flame retardants, or materials with unique optical or electronic properties. researchgate.net
High-Temperature Polymers: Synthesizing rugged, high-temperature tolerant polymers by incorporating phosphine oxide moieties derived from this compound. mdpi.com
Multifunctional Polymers: Creating polymers with pendant phosphine oxide groups, derived from this compound, that can undergo high-density post-polymerization modification to introduce a variety of functionalities. acs.org
π-Conjugated Organophosphorus Materials: Developing novel π-conjugated materials where the phosphorus center perturbs the electronic properties, potentially leading to new organic electronic materials. diva-portal.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethyl 4-Phosphanobenzoate in laboratory settings?
- Answer : Synthesis typically involves esterification of 4-phosphanobenzoic acid with ethanol under acid catalysis. Researchers should use anhydrous conditions to minimize hydrolysis and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purification via recrystallization or column chromatography is critical. Safety protocols (e.g., fume hood use, PPE) must align with handling corrosive catalysts and phosphorous-containing intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and phosphorous environment.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC with UV detection to assess purity. Calibrate instruments using certified reference standards and document uncertainties in peak integration .
Q. What safety protocols are critical when handling this compound?
- Answer :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Use local exhaust ventilation to avoid inhalation of fine particulates.
- Store in airtight containers away from oxidizing agents.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare data across multiple solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts.
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate findings with computational chemistry (DFT calculations for predicted NMR spectra) .
Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, reaction time).
- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time reaction tracking.
- Scale-down experiments : Optimize conditions at micro-scale before scaling up to reduce reagent waste .
Q. How does the phosphanobenzoate moiety influence the compound’s reactivity in catalytic applications?
- Answer : The phosphanobenzoate group acts as a Lewis base , enhancing coordination with transition metals. Researchers should:
- Conduct kinetic studies to compare catalytic turnover rates with/without the moiety.
- Use X-ray crystallography to analyze metal-ligand interactions.
- Evaluate steric effects via substituent variation (e.g., methyl vs. phenyl groups at the 4-position) .
Data Management & Validation
Q. How should researchers document raw data and uncertainties in this compound studies?
- Answer :
- Maintain electronic lab notebooks (ELNs) with timestamps and metadata (e.g., instrument calibration logs).
- Report uncertainties using error bars in graphs and ± values in tables.
- Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Chemotion or RADAR4Chem for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
